2-(3-Fluorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole
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Overview
Description
2-(3-Fluorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring, a fluorophenyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzohydrazide with piperidine-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3-Fluorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole
- 2-(3-Bromophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole
- 2-(3-Methylphenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole
Uniqueness
2-(3-Fluorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and material science.
Biological Activity
2-(3-Fluorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole is a compound that belongs to the oxadiazole family, known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H14FN3O
- CAS Number : 401568-20-5
- SMILES Notation : FC1=CC=C(N2C(=NO2)C(CCN(C)C)C=C1)N=C(N)N
Biological Activity Overview
Research has shown that compounds containing the oxadiazole moiety exhibit a wide range of biological activities. The following sections detail specific findings related to the biological activity of this compound.
Antimicrobial Activity
Studies indicate that oxadiazole derivatives possess significant antimicrobial properties. For instance:
- Bactericidal Effects : Research has demonstrated that various oxadiazole derivatives exhibit strong antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . In particular, compounds similar to this compound have shown promising results in inhibiting bacterial growth.
Compound | Bacterial Strains Tested | Activity Level |
---|---|---|
This compound | S. aureus, E. coli, P. aeruginosa | Strong |
Other Oxadiazole Derivatives | Various strains | Variable |
Cytotoxicity and Anticancer Activity
The anticancer potential of oxadiazoles has been explored in various studies. For example:
- Cell Viability Studies : In vitro studies have indicated that certain oxadiazole derivatives can enhance cell viability in cancer cell lines while inducing apoptosis in others . Notably, compounds with similar structures have been shown to increase p53 expression and activate caspase pathways in breast cancer cells (MCF-7), suggesting a mechanism for their anticancer activity.
Study | Cell Line | Observed Effect |
---|---|---|
Dhumal et al. (2021) | MCF-7 | Increased p53 expression; apoptosis activation |
Paruch et al. (2020) | Various cancer lines | Variable cytotoxic effects |
Additional Pharmacological Activities
Beyond antimicrobial and anticancer properties, oxadiazoles have been reported to exhibit other pharmacological effects:
- Anti-inflammatory and Analgesic Effects : Some studies have suggested that oxadiazole derivatives can reduce inflammation and pain in animal models .
Case Studies
Several case studies highlight the potential of this compound in drug discovery:
- Antitubercular Activity : Research has shown that derivatives similar to this compound can inhibit Mycobacterium tuberculosis, demonstrating their potential in treating resistant strains .
- Neuroprotective Effects : Some derivatives have shown neuroprotective properties in models of neurodegeneration .
Properties
CAS No. |
954229-32-4 |
---|---|
Molecular Formula |
C13H14FN3O |
Molecular Weight |
247.27 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-5-piperidin-4-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H14FN3O/c14-11-3-1-2-10(8-11)13-17-16-12(18-13)9-4-6-15-7-5-9/h1-3,8-9,15H,4-7H2 |
InChI Key |
RPGYXJYMAXIPOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NN=C(O2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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